2-chloro-6-piperazin-1-yl-9H-purine dihydrochloride

CAS No.: 1351612-64-0

Cat. No.: VC2866226

Molecular Formula: C9H13Cl3N6

Molecular Weight: 311.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1351612-64-0 |

|---|---|

| Molecular Formula | C9H13Cl3N6 |

| Molecular Weight | 311.6 g/mol |

| IUPAC Name | 2-chloro-6-piperazin-1-yl-7H-purine;dihydrochloride |

| Standard InChI | InChI=1S/C9H11ClN6.2ClH/c10-9-14-7-6(12-5-13-7)8(15-9)16-3-1-11-2-4-16;;/h5,11H,1-4H2,(H,12,13,14,15);2*1H |

| Standard InChI Key | MNDHVJBHVBNRFN-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1)C2=NC(=NC3=C2NC=N3)Cl.Cl.Cl |

| Canonical SMILES | C1CN(CCN1)C2=NC(=NC3=C2NC=N3)Cl.Cl.Cl |

Introduction

Chemical Structure and Properties

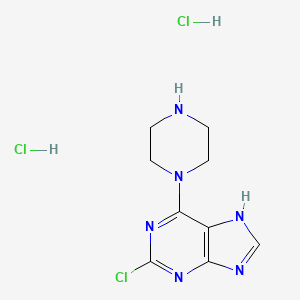

2-Chloro-6-piperazin-1-yl-9H-purine dihydrochloride is a synthetic purine derivative characterized by a piperazine moiety at the 6-position and a chlorine atom at the 2-position of the purine ring, stabilized as a dihydrochloride salt . The compound exists as a crystalline solid at room temperature.

Basic Identifiers

| Parameter | Value |

|---|---|

| CAS Number | 1351612-64-0 |

| MDL Number | MFCD22587946 |

| Molecular Formula | C₉H₁₃Cl₃N₆ |

| Molecular Weight | 311.6 g/mol |

| IUPAC Name | 2-chloro-6-(piperazin-1-yl)-9H-purine dihydrochloride |

| SMILES Notation | Cl.Cl.ClC1=NC(N2CCNCC2)=C2N=CNC2=N1 |

| Purity (Commercial) | Typically 95% |

Structural Features

The compound's structural uniqueness stems from its purine scaffold, which contains a nitrogen-rich heterocyclic system. The purine core consists of a pyrimidine ring fused with an imidazole ring, creating a 9H-purine system. Key structural features include:

-

A chlorine substituent at the 2-position of the purine ring

-

A piperazine group attached at the 6-position via a nitrogen linkage

-

Two hydrochloride moieties that form the dihydrochloride salt, enhancing aqueous solubility

Synthesis Methods

The synthesis of 2-chloro-6-piperazin-1-yl-9H-purine dihydrochloride typically involves a multi-step process starting from purine derivatives.

General Synthetic Route

The most common synthetic pathway involves nucleophilic substitution at the 6-position of a halogenated purine scaffold:

-

Starting with 2,6-dichloropurine as the base material

-

Selective nucleophilic substitution with piperazine at the 6-position

-

Formation of the dihydrochloride salt through treatment with hydrochloric acid

Detailed Synthesis Protocol

A typical synthesis involves the reaction of 2,6-dichloropurine with piperazine under controlled conditions:

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| 1 | 2,6-dichloropurine + piperazine | Dimethylformamide (DMF), reflux conditions | Nucleophilic substitution occurs preferentially at the 6-position |

| 2 | 6-(piperazin-1-yl)-2-chloro-9H-purine | Hydrochloric acid (HCl) solution | Salt formation occurs, improving solubility |

| 3 | Crude product | Recrystallization or chromatography | Purification to achieve ≥95% purity |

In industrial settings, the production may involve large-scale batch reactors with controlled temperature and pressure conditions, followed by purification using techniques such as recrystallization or chromatography.

Pharmacological Profile

While specific pharmacological data for 2-chloro-6-piperazin-1-yl-9H-purine dihydrochloride itself is limited in the available literature, analysis of structurally similar compounds provides insights into its potential biological activities.

Related Compounds and Their Activities

Structurally related purine derivatives have demonstrated several biological activities:

| Related Compound Type | Biological Activity | Mechanism |

|---|---|---|

| 6-piperazinylpurine derivatives | Antagonist activity at receptors | Interaction with purine-sensitive receptors |

| Chloropurine derivatives | Anticancer properties | Induction of apoptosis in cancer cell lines |

| 6-morpholinylpurines | PI3K inhibition | Binding to enzyme active sites |

Applications in Medicinal Chemistry

2-Chloro-6-piperazin-1-yl-9H-purine dihydrochloride serves primarily as a valuable chemical intermediate in medicinal chemistry and drug discovery processes.

Role as a Building Block

The compound functions as a versatile scaffold for further functionalization, particularly in:

-

Development of analogs of bioactive molecules like cannabidiol (CBD)

-

Creation of libraries of purine derivatives for drug screening

-

Design of enzyme inhibitors targeting various biological pathways

Structure Modification Strategies

The compound offers several sites for chemical modifications that can lead to diverse bioactive molecules:

| Position | Modification Strategy | Potential Effect |

|---|---|---|

| 2-position (Chlorine) | Nucleophilic substitution | Altered receptor selectivity |

| 8-position (C-H) | C-H activation and functionalization | Enhanced binding affinity |

| 9-position (N-H) | N-alkylation | Improved pharmacokinetics |

| Piperazine ring | N-functionalization | Targeted receptor interactions |

Structure-Activity Relationships

Understanding the structure-activity relationships of 2-chloro-6-piperazin-1-yl-9H-purine dihydrochloride and its derivatives provides valuable insights for rational drug design.

Key Structural Elements Affecting Activity

Research on related compounds indicates that several structural features significantly influence biological activity:

-

The chlorine at position 2 serves as an important electron-withdrawing group that affects the electronic distribution of the purine ring

-

The piperazine moiety at position 6 can be further functionalized to enhance binding specificity

-

The protonation state of the nitrogens in the piperazine ring significantly affects solubility and receptor interactions

Comparative Analysis with Similar Compounds

The substitution pattern on the purine scaffold produces compounds with varying biological profiles:

| Compound | Structural Difference | Effect on Activity |

|---|---|---|

| 2-chloro-6-piperazin-1-yl-9H-purine | Free base form | Lower water solubility, different distribution |

| 2-chloro-6-morpholin-4-yl-9H-purine | Morpholine instead of piperazine | Different receptor selectivity profile |

| 2-chloro-6-(piperidin-1-yl)-9H-purine | Piperidine instead of piperazine | Altered hydrogen bonding capacity |

Analytical Characterization

Proper characterization of 2-chloro-6-piperazin-1-yl-9H-purine dihydrochloride is essential for ensuring its identity, purity, and structural integrity.

Spectroscopic Analysis

Multiple analytical techniques are employed for comprehensive characterization:

| Technique | Typical Findings | Significance |

|---|---|---|

| ¹H NMR Spectroscopy | Characteristic signals for aromatic protons (δ 7.1–8.5 ppm) and piperazine protons (δ 3.7–4.5 ppm) | Confirms hydrogen environment and structural integrity |

| ¹³C NMR Spectroscopy | Distinctive carbon signals for the purine scaffold and piperazine ring | Validates carbon framework |

| Mass Spectrometry | Molecular ion peak corresponding to calculated mass | Confirms molecular weight and formula |

| HPLC | Retention time and purity profile | Assesses compound purity (typically >95%) |

Quality Control Parameters

For research and commercial applications, several quality control measures are implemented:

-

Moisture content determination

-

Residual solvent analysis

-

Particle size distribution

-

Polymorphism evaluation

Applications in Chemical Research

Beyond its potential pharmacological applications, 2-chloro-6-piperazin-1-yl-9H-purine dihydrochloride serves important functions in chemical research.

As a Chemical Probe

The compound can function as a chemical probe for:

-

Studying purine-receptor interactions

-

Investigating structure-activity relationships in purine derivatives

-

Exploring synthetic methodologies for heterocyclic chemistry

-

Developing new reaction conditions for selective functionalization of purines

In Combinatorial Chemistry

The compound provides a versatile scaffold for combinatorial library development:

-

Multi-position functionalization allows for diverse compound libraries

-

The piperazine moiety offers a readily modifiable site for incorporating various functional groups

-

High-throughput screening of derivatives can identify novel bioactive compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume